N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a thieno[3,2-d]pyrimidin-4-one derivative functionalized with a substituted phenylacetamide moiety. The compound features a 7-phenyl-substituted thienopyrimidinone core linked via an acetamide bridge to a 2-ethyl-6-methylphenyl group. The compound is listed as a discontinued research chemical by CymitQuimica, suggesting its use in exploratory studies .
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-3-16-11-7-8-15(2)20(16)25-19(27)12-26-14-24-21-18(13-29-22(21)23(26)28)17-9-5-4-6-10-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNOLUFQUEOECNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA and RNA synthesis.
Mode of Action
The compound inhibits DHFR with high affinity. By binding to DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of pyrimidine and purine.
Biochemical Pathways
The inhibition of DHFR disrupts the tetrahydrofolate synthesis pathway. As a result, the synthesis of RNA and DNA is halted.
Result of Action
The primary result of the compound’s action is the cessation of RNA and DNA synthesis. This cessation leads to the death of rapidly dividing cells, such as cancer cells.
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound belonging to the thienopyrimidine class. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections provide a detailed overview of its biological activity, synthesis, and potential therapeutic applications.
Molecular Formula
The molecular formula of this compound is with a molecular weight of approximately 425.55 g/mol.
Structural Features
The compound features a thienopyrimidine core, which is known for its diverse biological activities. The presence of various functional groups, including an ethyl group and a methyl group, contributes to its structural diversity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H25N3O2S |
| Molecular Weight | 425.55 g/mol |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that compounds with thienopyrimidine structures often exhibit anticancer properties. For instance, derivatives of thienopyrimidines have been shown to inhibit specific kinases involved in cancer cell proliferation. Preliminary studies suggest that this compound may similarly interact with these molecular targets.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that related thienopyrimidine compounds possess significant antibacterial and antifungal activities. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to known antimicrobial agents suggests potential effectiveness.
Anti-inflammatory Activity
Thienopyrimidine derivatives have been investigated for their anti-inflammatory effects. For example, some studies report that such compounds can inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways. While direct evidence for this compound's anti-inflammatory activity is still needed, its structural characteristics align with those of other effective anti-inflammatory agents.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its biological effects through interactions with specific enzymes or receptors involved in critical cellular processes.
Potential Molecular Targets
- Kinases : The compound may inhibit various kinases implicated in cancer progression.
- COX Enzymes : Potential inhibition of COX enzymes could confer anti-inflammatory effects.
- Microbial Enzymes : Antimicrobial activity may arise from interference with microbial metabolic pathways.
Case Studies and Research Findings
-
Anticancer Studies : A study on related thienopyrimidine derivatives demonstrated significant inhibition of cancer cell lines through kinase modulation.
Compound Target Activity Thienopyrimidine A EGFR IC50 = 50 nM Thienopyrimidine B VEGFR IC50 = 30 nM -
Anti-inflammatory Assays : In a comparative study assessing COX inhibition:
Compound IC50 (µM) N-(substituted phenyl) derivative 10.5 Indomethacin 9.0
These findings underscore the promising therapeutic potential of thienopyrimidine derivatives and suggest that further research into this compound could yield valuable insights into its biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Core Thienopyrimidinone Variations
- Thieno[3,2-d]pyrimidin-4-one vs. Thieno[2,3-d]pyrimidin-4-one: The target compound’s thieno[3,2-d]pyrimidinone core differs from analogs like n-(Sec-butyl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (CAS 923136-61-2), which features a thieno[2,3-d]pyrimidinone scaffold.
Substituents on the Aryl Group
- 2-Ethyl-6-methylphenyl vs. 4-Methoxyphenyl: The compound N-(4-methoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (C21H17N3O3S) replaces the 2-ethyl-6-methylphenyl group with a 4-methoxyphenyl substituent. The methoxy group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to the hydrophobic ethyl/methyl substituents in the target compound .
- Chlorinated Aryl Analogs :
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () incorporates electron-withdrawing chlorine atoms, increasing molecular rigidity and melting point (230°C) due to stronger intermolecular forces .
Physicochemical Properties
- Melting Points: Chlorinated analogs (e.g., 230°C in ) exhibit higher melting points than non-halogenated derivatives due to enhanced dipole-dipole interactions .
- Solubility : Methoxy-substituted analogs (e.g., ) are predicted to have improved water solubility compared to alkyl-substituted derivatives like the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
